N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN7O/c1-10-7-15(22-11(2)26)25(23-10)17-14-8-21-24(16(14)19-9-20-17)13-5-3-12(18)4-6-13/h3-9H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVICRGLZXMTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death. The compound’s effect on these pathways results in its cytotoxic activity against certain cell lines.
Pharmacokinetics
The compound’s cytotoxic activities against mcf-7 and hct-116 cell lines suggest that it may have good bioavailability
Result of Action
The compound’s interaction with CDK2 leads to cell cycle arrest and apoptosis. This results in significant cytotoxic activity against certain cell lines, including MCF-7 and HCT-116. The compound has shown superior cytotoxic activities against these cell lines compared to other compounds.
Biological Activity
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core : Known for its pharmacological significance.
- Fluorophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methyl and acetamide substituents : Potentially modulate biological activity and solubility.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as:
- Kinases : Inhibition of various kinases implicated in cancer progression.
- Enzymes : Modulation of enzymatic activity linked to inflammatory pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The following table summarizes findings from selected studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-{...} | MCF7 | 0.46 | CDK2 inhibition |
| N-{...} | HCT116 | 0.39 | Aurora-A kinase inhibition |
| N-{...} | A375 | 4.2 | Induction of apoptosis |
| N-{...} | HepG2 | 31.5 | Cell cycle arrest |
These data indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, compounds in this class have shown promising anti-inflammatory effects. For instance:
- Pyrazolo derivatives have been reported to exhibit IC50 values ranging from 60 to 70 µg/mL against inflammatory markers comparable to standard anti-inflammatory drugs like diclofenac sodium .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidines:
- Study on MCF7 Cell Line : A derivative showed potent inhibition of cell growth with an IC50 value of 0.46 µM, indicating strong anticancer properties linked to CDK2 inhibition .
- Research on HepG2 Cells : Another study reported that a related compound induced significant apoptosis in HepG2 cells at concentrations as low as 31.5 µM .
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures effectively reduce tumor size and improve survival rates in xenograft models .
Scientific Research Applications
Antitumor Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class, including N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide, exhibit significant anticancer properties. A study highlighted that derivatives of this scaffold can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. Notably, one derivative demonstrated the ability to effectively inhibit tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Inhibits tumor growth |
| 5i | VEGFR2 | 7.60 | Induces apoptosis |
Kinase Inhibition
This compound has been investigated for its ability to inhibit various kinases, particularly the p70S6 kinase pathway, which is crucial in cell growth and proliferation. The inhibition of these kinases suggests potential applications in treating diseases characterized by abnormal cell signaling pathways, such as cancer and metabolic disorders .
Antiparasitic and Antifungal Activities
Beyond oncology, compounds similar to this compound have shown promise in antiparasitic and antifungal applications. The structural diversity within the pyrazolo[3,4-d]pyrimidine family allows for modifications that enhance activity against various pathogens .
Table 2: Summary of Other Therapeutic Applications
| Application | Activity Type | Example Compounds |
|---|---|---|
| Antiparasitic | Inhibitory | Various derivatives |
| Antifungal | Inhibitory | Various derivatives |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s pyrazolo[3,4-d]pyrimidine scaffold is shared with several derivatives, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:
Preparation Methods
Cyclocondensation of Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation between 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and formamidine acetate under reflux in acetic acid. This method, adapted from pyrazolopyrimidine literature, achieves a 78–85% yield by leveraging the reactivity of the cyano group with formamidine to form the pyrimidine ring.
Reaction Conditions
Alternative Route Using Malononitrile Derivatives
In a modified approach, 5-amino-1-(4-fluorophenyl)pyrazole reacts with 2-(4-methoxybenzylidene)malononitrile in ethanol under piperidine catalysis. This method forms the pyrimidine ring via Knoevenagel condensation followed by cyclization, yielding 88% product.
Functionalization with 3-Methyl-1H-pyrazol-5-amine
Nucleophilic Substitution at the Pyrimidine C4 Position
The C4-chloro intermediate of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution with 3-methyl-1H-pyrazol-5-amine. This step is conducted in tetrahydrofuran (THF) at 60°C with triethylamine as a base, achieving 75% yield.
Key Considerations
Purification of the Intermediate
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine.
Acetylation to Form the Acetamide Derivative
Acylation with Acetic Anhydride
The final acetylation employs acetic anhydride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3.0 equiv) is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours.
Optimized Parameters
-
Reagent : Acetic anhydride (1.2 equiv).
-
Solvent : DCM.
-
Temperature : 25°C.
-
Yield : 89%.
Alternative Acetylating Agents
Comparative studies show acetyl chloride in THF with 4-dimethylaminopyridine (DMAP) catalysis achieves similar yields (87%) but requires stricter moisture control.
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
The acetamide product exhibits characteristic IR absorptions at:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃), 6.92–8.21 (m, aromatic protons).
-
¹³C NMR : δ 169.8 (C=O), 158.4 (pyrimidine C4), 116.2–162.3 (aromatic carbons).
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Basic: How can the synthetic yield of this compound be optimized, and what reaction conditions are critical?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of pyrazole precursors and coupling with fluorophenyl derivatives. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrazolo[3,4-d]pyrimidine core .
- Catalysts : Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product with >95% purity .
Advanced: How can researchers resolve contradictions in reported bioactivity data across different enzyme assays?
Methodological Answer:
Discrepancies may arise from assay conditions or target specificity. Strategies include:
- Enzyme source standardization : Use recombinant human kinases (e.g., EGFR, JAK2) to minimize interspecies variability.
- Binding affinity assays : Surface plasmon resonance (SPR) quantifies direct interactions (KD values) to validate inhibition claims .
- Cellular context : Compare IC50 in cell-based vs. cell-free assays; discrepancies may indicate off-target effects or metabolic instability .
Basic: What spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR : 1H/13C NMR identifies substituents (e.g., 4-fluorophenyl: δ 7.2–7.4 ppm; methyl groups: δ 2.1–2.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]+) with <2 ppm error.
- X-ray crystallography : Resolves π-π stacking between pyrazolo[3,4-d]pyrimidine and fluorophenyl groups .
Advanced: How does the 4-fluorophenyl group influence target binding compared to chloro/methyl analogs?
Methodological Answer:
The 4-fluorophenyl group enhances:
- Electron-withdrawing effects : Stabilizes charge-transfer interactions with kinase ATP-binding pockets (e.g., EGFR T790M mutants) .
- Steric compatibility : Fluorine’s small size allows deeper penetration into hydrophobic pockets vs. bulkier chloro/methyl groups.
- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo compared to non-halogenated analogs .
Experimental Design: How should stability studies be designed to assess degradation under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH for 7 days.
- HPLC-MS monitoring : Track degradation products (e.g., oxidation at pyrimidine N-4 or hydrolysis of the acetamide group) .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions .
Data Contradictions: How to address inconsistent enzyme inhibition data across literature studies?
Methodological Answer:
- Assay validation : Use positive controls (e.g., staurosporine for kinase assays) to calibrate activity .
- Protein conformation : Test inhibition against both active (DFG-in) and inactive (DFG-out) kinase conformations.
- Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to clarify mechanism .
Advanced: What computational methods predict SAR for derivatives targeting kinases?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 4HJO) to model fluorophenyl interactions in ATP pockets .
- QSAR models : Train on IC50 data from analogs with varying substituents (e.g., Hammett σ values for electronic effects) .
- MD simulations : Simulate binding stability (>100 ns trajectories) to assess residence time and entropy changes .
Basic: What safety protocols are critical during synthesis due to reactive intermediates?
Methodological Answer:
- Chlorinated intermediates : Use fume hoods and PPE to handle volatile reagents (e.g., POCl3 for phosphorylation).
- Azide byproducts : Avoid concentrated heating; employ quenching with NaNO2/urea .
- Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
